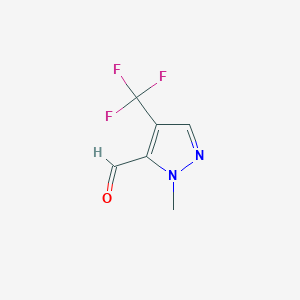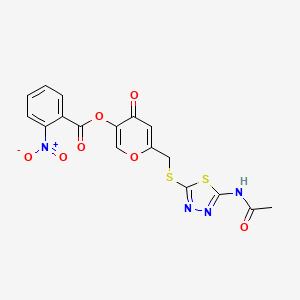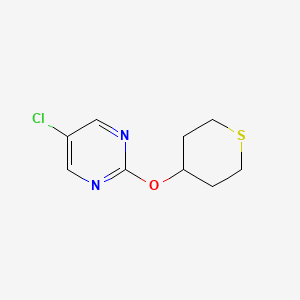
3-Chloro-4-(2-methoxyethoxy)aniline
Overview
Description
3-Chloro-4-(2-methoxyethoxy)aniline, also known as CMEA, is a synthetic aniline derivative that has been studied for its potential applications in a range of scientific research fields. Due to its unique chemical structure, CMEA is able to interact with a variety of biological molecules and has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Scientific Research Applications
Optimization of Kinase Inhibitors
In the field of medicinal chemistry, derivatives of aniline, specifically aimed at inhibiting Src kinase activity, have been explored for their therapeutic potential. Optimization of these compounds has shown that modifications to the aniline moiety can significantly enhance their inhibitory activity and selectivity, suggesting that similar modifications including 3-Chloro-4-(2-methoxyethoxy)aniline might be explored for similar applications (Boschelli et al., 2001).
Fluorescence Quenching Studies
Research on boronic acid derivatives and their interactions with aniline as a quencher has provided insights into fluorescence quenching mechanisms. Such studies are crucial for the development of sensors and understanding the molecular interactions in various solvents (Geethanjali et al., 2015).
Environmental Degradation of Anilines
The environmental fate and degradation of aniline derivatives, including their transformation by manganese dioxide or microbial activity, have been investigated. These studies highlight the environmental persistence and transformation pathways of aniline compounds, relevant for assessing the environmental impact of chemical pollutants (Laha & Luthy, 1990).
Antimicrobial Activity of Aniline Derivatives
Synthetic efforts to produce novel compounds from primary aromatic amines, including aniline derivatives, have led to the discovery of compounds with promising antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Habib et al., 2013).
properties
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPYZKZJFXXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-methoxyethoxy)aniline | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)



![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)
![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)


![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)

amine](/img/structure/B2752359.png)
![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)

